Bindarit (CAS 130641-38-2) is an indazolic derivative recognized for its anti-inflammatory properties, which stem from its selective inhibition of the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, primarily MCP-1/CCL2, but also including MCP-3/CCL7 and MCP-2/CCL8. Unlike many anti-inflammatory agents, it does not act as a general immunosuppressant or interfere with arachidonic acid metabolism. Its established oral bioavailability and efficacy in various preclinical models of inflammation make it a key tool for researchers studying monocyte recruitment in diseases such as lupus nephritis, arthritis, and neuroinflammation.
Substituting Bindarit with other classes of chemokine modulators, such as CCR2 receptor antagonists, is a critical experimental error. Bindarit acts upstream by inhibiting the synthesis and production of the CCL2 ligand, not by blocking its receptor. This mechanistic distinction is vital for studies aiming to isolate the effects of CCL2 *production* versus CCL2 *signaling*. Furthermore, its documented oral bioavailability in multiple species, including rodents and pigs, provides a significant advantage for in vivo studies requiring long-term, systemic administration, a feature not universally shared by all chemokine pathway inhibitors and representing a key procurement differentiator for designing reproducible animal studies.
Bindarit selectively inhibits the synthesis of the monocyte chemotactic protein subfamily (CCL2, CCL7, CCL8) while demonstrating a lack of inhibitory activity against other key pro-inflammatory chemokines such as MIP-1α/CCL3 and MIP-1β/CCL4. This selectivity is crucial for isolating the pathological role of the CCL2 axis without the confounding effects of broader chemokine suppression.
| Evidence Dimension | Chemokine Synthesis Inhibition |
| Target Compound Data | Selective inhibitor of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 |
| Comparator Or Baseline | No inhibitory effect on MIP-1α/CCL3, MIP-1β/CCL4, MIP-3/CCL23 |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | General pharmacological characterization across multiple studies. |
This allows researchers to specifically target the CCL2-mediated monocyte recruitment pathway, enhancing experimental clarity and reducing off-target effects common with less selective agents.
Pharmacokinetic studies confirm that Bindarit is well-absorbed following oral administration in multiple species. In rodents, oral dosing at 100 mg/kg (twice daily) achieves plasma levels of 150–450 µM with a half-life of ~9 hours. In minipigs, a single oral dose of 25 mg/kg results in a Cmax of 154 µM with a half-life of ~10 hours. This robust oral bioavailability is a key practical advantage for long-term in vivo studies, simplifying dosing regimens compared to compounds requiring invasive administration.
| Evidence Dimension | Pharmacokinetic Parameters (Oral Dosing) |
| Target Compound Data | Rodents: t½ ≈ 9 hrs; Minipigs: t½ ≈ 10 hrs, Cmax = 154 µM (at 25 mg/kg) |
| Comparator Or Baseline | Compounds requiring parenteral/invasive administration |
| Quantified Difference | Enables non-invasive, long-term oral dosing protocols |
| Conditions | In vivo oral gavage (rodents) or single oral dose (pigs). |
For chronic disease models, procuring an orally active compound like Bindarit significantly reduces animal stress and procedural complexity, improving study feasibility and data quality.
Oral administration of Bindarit produces significant, quantifiable reductions in both CCL2 expression and associated pathology in vivo. In a rat model of vascular injury, treatment reduced CCL2 protein expression in injured arteries by up to 49% (P < 0.001) and neointima formation by 39%. In a murine model of lupus nephritis, Bindarit completely prevented the 7- to 12-fold upregulation of renal MCP-1/CCL2 mRNA, delayed proteinuria onset (7% vs. 60% of mice at 8 months), and significantly prolonged survival (87% vs. 40% at 10 months).
| Evidence Dimension | In Vivo Pathological Endpoints |
| Target Compound Data | Lupus Model: 87% survival at 10 months; Vascular Injury Model: 39% reduction in neointima formation. |
| Comparator Or Baseline | Vehicle-treated control animals (Lupus Model: 40% survival at 10 months; Vascular Injury Model: No reduction). |
| Quantified Difference | 117.5% increase in survival rate (Lupus); 39% reduction in neointima (Vascular) |
| Conditions | Oral administration (50-200 mg/kg/day) in NZB/W mice (lupus) and balloon-injured rat carotid artery models. |
This provides direct evidence that procuring Bindarit enables robust testing of the hypothesis that inhibiting CCL2 synthesis can mitigate disease progression in relevant preclinical models.
Bindarit's proven oral bioavailability and long half-life make it the right choice for long-term preclinical studies of chronic inflammatory diseases like arthritis, lupus nephritis, or atherosclerosis where repeated invasive injections are undesirable.
For mechanistic studies aiming to differentiate between the pathological effects of CCL2 *production* and CCR2 receptor activation, Bindarit is the appropriate tool. Unlike CCR2 antagonists, it allows researchers to specifically block the synthesis of CCL2 and related chemokines.
Given its ability to suppress CCL2 production by astrocytes, microglia, and brain microvascular endothelial cells, Bindarit is well-suited for investigating the role of CCL2-driven monocyte recruitment in models of experimental autoimmune encephalomyelitis (EAE), traumatic brain injury, or Alzheimer's disease.
Bindarit has been shown to reduce neointima formation and inhibit mesangial cell proliferation and extracellular matrix remodeling. This makes it a valuable compound for studying pathological processes in vascular restenosis, diabetic nephropathy, and other fibrotic conditions where CCL2 is a key mediator.